6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a furan ring in its structure makes it a unique and valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic routes include:
Condensation Reactions: Using 2-aminopyridine and furfural under acidic or basic conditions.
Cyclization Reactions: Involving intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Functionalization: Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production methods often involve scalable and efficient synthetic routes, such as:
Multicomponent Reactions: Combining multiple reactants in a single step to form the desired product.
Catalytic Processes: Using metal catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the furan ring using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated furan rings.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to modulate biological responses.
Affect Signaling Pathways: Influence signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Lacks the fluorine and furan substituents, resulting in different biological activities.
2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the fluorine atom, affecting its chemical reactivity and biological properties.
6-Fluoroimidazo[1,2-a]pyridine: Lacks the furan ring, leading to variations in its applications and effectiveness.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H7FN2O |
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Molecular Weight |
202.18 g/mol |
IUPAC Name |
6-fluoro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7FN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H |
InChI Key |
BQJQTLJNNLGCPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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